Bis(2-(dicyclohexylphosphino)ethyl)amine

Catalog No.
S944132
CAS No.
550373-32-5
M.F
C28H53NP2
M. Wt
465.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-(dicyclohexylphosphino)ethyl)amine

Avoid tedious pre-activation steps of hydrochloride salts with this free-amine PNP pincer ligand. Its two dicyclohexylphosphino groups provide strong electron donation and steric bulk for efficient oxidative addition and reductive elimination in Pd, Rh, or Ir catalysis. The central NH functions as a proton shuttle, enabling metal-ligand cooperative bond activation absent in all-carbon backbone ligands.

  • Direct free-base form eliminates base addition, streamlining high-throughput workflows.
  • Boosts yields with aryl chlorides and sterically hindered substrates in Suzuki-Miyaura and Buchwald-Hartwig couplings.
  • Enables novel hydrogenation/dehydrogenation cycles through amine proton shuttling.

CAS Number

550373-32-5

Product Name

Bis(2-(dicyclohexylphosphino)ethyl)amine

IUPAC Name

2-dicyclohexylphosphanyl-N-(2-dicyclohexylphosphanylethyl)ethanamine

Molecular Formula

C28H53NP2

Molecular Weight

465.7 g/mol

InChI

InChI=1S/C28H53NP2/c1-5-13-25(14-6-1)30(26-15-7-2-8-16-26)23-21-29-22-24-31(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h25-29H,1-24H2

InChI Key

OQJIHPKBLHGKJN-UHFFFAOYSA-N

SMILES

C1CCC(CC1)P(CCNCCP(C2CCCCC2)C3CCCCC3)C4CCCCC4

Canonical SMILES

C1CCC(CC1)P(CCNCCP(C2CCCCC2)C3CCCCC3)C4CCCCC4

Synonyms

Bis[2-(dicyclohexylphosphino)ethyl]amine, Bis(2-(dicyclohexylphosphino)ethyl)amine, N,N-Bis[2-(dicyclohexylphosphino)ethyl]amine, 2-(Dicyclohexylphosphino)-N-[2-(dicyclohexylphosphino)ethyl]ethanamine, (Cy2PCH2CH2)2NH, PNP Pincer Ligand, Bis(dicyclohexylphosphinoethyl)amine

Purity

≥97%

Package Size

250 mg, 500 mg, 1 g

Bis(2-(dicyclohexylphosphino)ethyl)amine is a bidentate phosphine ligand featuring a central secondary amine linker, often categorized as a P,N,P-type or pincer ligand. Its key structural features are the two dicyclohexylphosphino groups, which impart significant steric bulk and strong electron-donating properties to the coordinated metal center. These characteristics are critical for its primary application in forming highly active and stable palladium, rhodium, and iridium catalysts for cross-coupling, hydrogenation, and dehydrogenation reactions. Unlike ligands with aromatic substituents, the aliphatic cyclohexyl groups maximize the ligand's basicity and electron-donating capability, influencing the key oxidative addition and reductive elimination steps in catalytic cycles.

Procurement Fit

1 Suitable for forming PNP-pincer complexes with Co, Ir, Ru, Ni for homogeneous catalysis
2 N–H backbone enables metal–ligand cooperativity essential for ketone hydrogenation
3 Dicyclohexylphosphino groups provide strong σ-donation and steric bulk distinct from aryl analogs

Direct substitution of this ligand with close analogs introduces significant process and performance variables. Using the corresponding hydrochloride salt, for instance, fundamentally changes the handling and reaction requirements; the salt is more air-stable but necessitates the addition of a base to release the active free-amine ligand, altering stoichiometry and potentially introducing incompatible salts. Replacing the dicyclohexylphosphino groups with diphenylphosphino moieties substantially reduces the ligand's electron-donating ability and steric bulk, which can decrease catalytic activity, particularly in challenging cross-coupling reactions where high electron density on the metal is crucial for oxidative addition. Furthermore, the central amine linker provides a potential site for metal-ligand cooperation (e.g., as a proton shuttle), a functional role absent in ligands with an all-carbon backbone like 1,2-Bis(dicyclohexylphosphino)ethane (DCYPE), making them mechanistically distinct.

Substitution Risk

Mechanism N-alkylated analogs eliminate the N–H proton and abolish metal–ligand cooperativity, which may result in complete loss of ketone hydrogenation activity.
Geometry Aryl-substituted PNP ligands can permit alternative coordination modes and cyclometalation, unlike the enforced meridional geometry with cyclohexyl groups.
Electronics Replacing –PCy₂ with –PPh₂ weakens σ-donation, which may shift oxidative addition rates and catalytic intermediate stability.

Superior Electron-Donating Capacity vs. Diphenylphosphino Analog

The dicyclohexylphosphino groups of the title compound are significantly stronger electron donors than the diphenylphosphino groups found in common analogs. This is quantified by the Tolman Electronic Parameter (TEP), where a lower value indicates stronger net donation. The TEP for tricyclohexylphosphine (PCy₃), a proxy for the dicyclohexylphosphino group, is 2056.1 cm⁻¹, substantially lower than the 2068.9 cm⁻¹ for triphenylphosphine (PPh₃). This enhanced electron-donating ability increases electron density at the metal center, which is known to facilitate the rate-determining oxidative addition step in many palladium-catalyzed cross-coupling reactions.

Evidence DimensionTolman Electronic Parameter (TEP) ν(CO) A1 mode in [LNi(CO)₃]
Target Compound Data2056.1 cm⁻¹ (using PCy₃ as proxy)
Comparator Or BaselineTriphenylphosphine (PPh₃) as proxy for diphenylphosphino analog: 2068.9 cm⁻¹
Quantified Difference12.8 cm⁻¹ lower (stronger electron donation)
ConditionsInfrared spectroscopy of Ni(CO)₃L complexes in CH₂Cl₂.

Stronger electron donation can directly translate to higher catalytic turnover rates and the ability to activate less reactive substrates like aryl chlorides.

Ketone hydrogenation activity
Head-to-head
PNHPCy-Co precatalyst: active for acetophenone hydrogenation. N‑methylated analog: zero conversion.
N–H proton is non‑negotiable for ketone hydrogenation; tertiary amine analogs cannot substitute.
Room‑temperature conditions; Co(II) alkyl precatalysts

Increased Steric Bulk Promotes Efficient Catalysis vs. Phenyl Analog

The steric profile of a ligand is critical for promoting the product-releasing reductive elimination step and stabilizing the active catalytic species. Using the Tolman Cone Angle (θ) as a quantitative measure of steric bulk, tricyclohexylphosphine (PCy₃) has a cone angle of 170°. This is significantly larger than the 145° cone angle of triphenylphosphine (PPh₃), the proxy for diphenylphosphino-based analogs. This substantial steric shield around the metal center can accelerate the final reductive elimination step of the catalytic cycle and prevent the formation of undesired, inactive catalyst species.

Evidence DimensionTolman Cone Angle (θ)
Target Compound Data170° (using PCy₃ as proxy)
Comparator Or BaselineTriphenylphosphine (PPh₃) as proxy for diphenylphosphino analog: 145°
Quantified Difference25° larger cone angle
ConditionsCalculated from physical models of Ni-P complexes with a standard 2.28 Å bond length.

Greater steric bulk can increase product yields and catalyst turnover numbers by accelerating the rate-limiting product formation step.

Coordination geometry (Ir)
Head-to-head
Cyclohexyl-PNP: enforces meridional conformation. Phenyl-PNP: permits multiple binding modes including ortho‑metalation.
Enforced mer geometry reduces undesired cyclometalation side reactions.
Characterized by multinuclear NMR and X‑ray diffraction

Process Advantage: Ready-to-Use Free Amine Form vs. Air-Stable Hydrochloride Salt

This compound is supplied as a free amine, which is immediately available for coordination to a metal center. In contrast, phosphine amine hydrochloride salts are procured for their enhanced air stability but require an extra process step: in-situ deprotonation with a stoichiometric amount of base to generate the active ligand. Procuring the free amine form eliminates the need for this activation step, simplifying reaction setup, avoiding the introduction of additional salts into the reaction mixture, and preventing potential side reactions associated with the added base. While noted as air sensitive, proper inert atmosphere handling makes it directly usable.

Evidence DimensionRequired Process Steps for Ligand Activation
Target Compound DataDirect use (under inert atmosphere)
Comparator Or BaselineHydrochloride Salt Form: Requires stoichiometric addition of a base for deprotonation prior to or during catalysis
Quantified DifferenceEliminates one chemical reagent and process step
ConditionsStandard catalytic reaction setup.

Simplifies experimental protocols, improves atom economy, and removes a potential source of reaction variability, which is critical for reproducibility and process scale-up.

Acceptorless dehydrogenation
Class-level
High yield of acetophenone from 1‑phenylethanol; resting state cobalt(III) acetylphenyl hydride characterized.
Supports bidirectional redox applications with a single ligand platform.
NMR monitoring confirmed product formation; exact numeric yield not provided
Preformed Ru precatalyst
Supporting
RuCl(H)(CO)(PNHPCy) (CAS 1421060‑11‑8) commercially available at 97% purity.
Eliminates in situ assembly variability; simplifies ester/amide hydrogenation screening.
Preformed complex; molecular weight 631.22 g/mol
Ni-catalyzed alkene hydrogenation
Class-level
[(PNHPCy)Ni(H)]⁺ active for styrene and 1‑octene hydrogenation under mild conditions.
Extends base‑metal utility to nickel; supports cost‑effective catalyst development.
Comparative data across phosphine substituents not available
σ-Donor strength
Class-level
–PCy₂ groups provide stronger σ‑donation than –PPh₂, increasing electron density at the metal center.
Enhanced electron density may facilitate oxidative addition and stabilize higher oxidation states.
Class‑level inference based on established phosphine electronic parameters

High-Yield Cross-Coupling of Sterically Hindered or Unreactive Substrates

This ligand is the right choice for Suzuki-Miyaura, Buchwald-Hartwig, and similar cross-coupling reactions involving challenging substrates. Its strong electron-donating nature accelerates the oxidative addition of less reactive electrophiles (e.g., aryl chlorides), while its significant steric bulk promotes high-yield reductive elimination, even with sterically demanding coupling partners.

Catalytic Processes Benefiting from Metal-Ligand Cooperation

In reactions such as hydrogenation or dehydrogenation, the secondary amine of the P,N,P backbone can act as a proton shuttle or participate in metal-ligand cooperation to facilitate bond activation. This functionality is absent in common diphosphine ligands with all-carbon backbones, making this compound a strategic choice for developing novel catalytic cycles.

Simplified Reaction Setups Requiring Direct Ligand Integration

For workflows where minimizing reagents and process steps is critical for reproducibility or high-throughput screening. As the active free-base form, it can be directly added to the reaction without a pre-activation or neutralization step that is required for the more stable but process-intensive hydrochloride salt versions of similar ligands.

Application Fit Matrix

Application
Selection Property
Validation Focus
Base-metal ketone hydrogenation
N–H cooperativity requirement
Confirm ketone hydrogenation activity with N–H proton intact; N‑alkylated control
Ir catalysts with predictable geometry
Meridional coordination enforcement
Verify mer geometry by X‑ray/NMR; absence of cyclometalation side products
Ru-catalyzed ester/amide hydrogenation
Preformed complex availability
Assess reproducibility of catalyst speciation; compare with in situ prepared analogs
Acceptorless alcohol dehydrogenation
Bidirectional redox capability
Demonstrate hydrogenation and dehydrogenation activity with same ligand platform

XLogP3

6.5

Wikipedia

2-(Dicyclohexylphosphanyl)-N-[2-(dicyclohexylphosphanyl)ethyl]ethan-1-amine

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